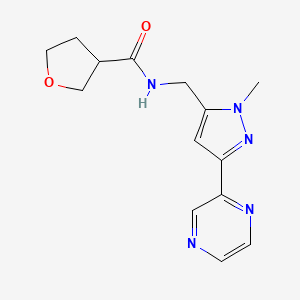
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)tetrahydrofuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been utilized to create derivatives of pyrazole amides, including compounds structurally related to N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)tetrahydrofuran-3-carboxamide. These derivatives exhibit a range of activities such as bactericidal, pesticidal, herbicidal, and antimicrobial properties. This method allows for rapid and efficient synthesis, reducing reaction times compared to conventional methods (Hu et al., 2011).
Antimicrobial Activity
Compounds with a similar structure have been synthesized and evaluated for antimicrobial activity. For instance, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives have shown significant antimicrobial activities against a range of bacteria and fungi, indicating the potential for developing new antimicrobial agents (Aytemi̇r et al., 2003).
Synthesis and Characterization
The synthesis and characterization of related compounds have been extensively researched, leading to the development of novel synthetic routes and the discovery of various biological activities. These studies provide insights into the chemical properties and potential applications of this compound and its derivatives (Elumalai et al., 2014).
Green Synthesis
Green chemistry approaches have been applied to synthesize novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, showcasing an environmentally friendly method for creating compounds with potential biological activities. This approach emphasizes the importance of sustainable practices in chemical synthesis (Jyothi & Madhavi, 2019).
Biological Activities and QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the relationship between the chemical structure of related compounds and their biological activities. These studies help in the rational design of new compounds with enhanced biological activities, including antimicrobial and antifungal properties (Palkar et al., 2017).
作用機序
Target of Action
The primary target of this compound is human phosphodiesterase 10 (PDE10A) . PDE10A is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) .
Mode of Action
The compound binds to the active site of PDE10A, inhibiting its enzymatic activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to increased levels of these cyclic nucleotides within the cell .
Biochemical Pathways
The increased levels of cAMP and cGMP affect various biochemical pathways. For instance, cAMP is a key regulator of glycogen, sugar, and lipid metabolism. It also plays a role in the regulation of gene transcription. On the other hand, cGMP is involved in smooth muscle relaxation, retinal phototransduction, and platelet aggregation .
Pharmacokinetics
The compound’s interaction with pde10a suggests that it may have good bioavailability and could potentially cross the blood-brain barrier, given the expression of pde10a in the brain .
Result of Action
The inhibition of PDE10A by this compound leads to an increase in the levels of cAMP and cGMP. This can result in various cellular effects, depending on the specific cell type and the signaling pathways involved .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with PDE10A. Additionally, the presence of other molecules that can bind to PDE10A may influence the compound’s efficacy .
特性
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-19-11(7-17-14(20)10-2-5-21-9-10)6-12(18-19)13-8-15-3-4-16-13/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRONOWHALMUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2998675.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile](/img/structure/B2998677.png)
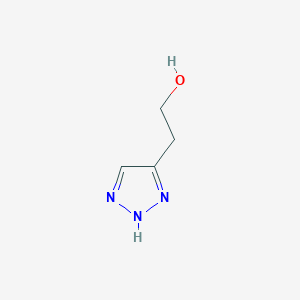
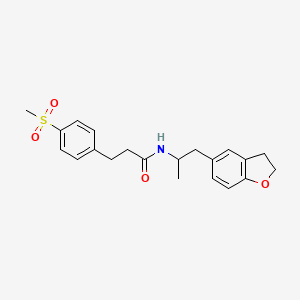
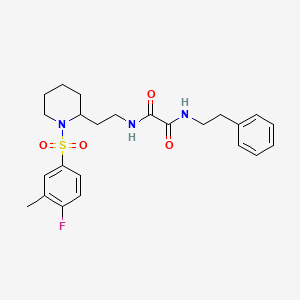



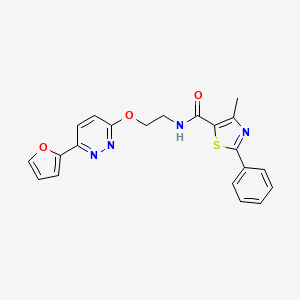
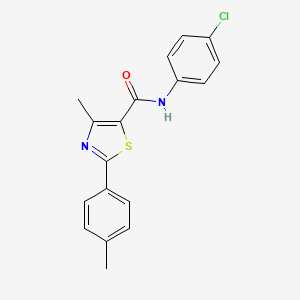
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-2-YL)piperidin-1-YL]acetamide](/img/structure/B2998692.png)
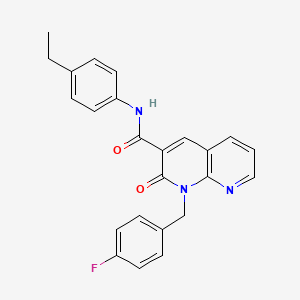
![N-(3-chlorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2998694.png)